molecular formula C6H9ClF3NO3 B2430995 cis-1-Amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride CAS No. 1426243-43-7

cis-1-Amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride

Cat. No.: B2430995
CAS No.: 1426243-43-7
M. Wt: 235.59
InChI Key: MULVSPGZPKTWQT-SYDPRGILSA-N
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Description

cis-1-Amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride is a high-value, stereochemically defined cyclobutane derivative designed for advanced medicinal chemistry and drug discovery applications. This compound serves as a versatile and rigid scaffold for developing novel therapeutic agents. Its core structure is of significant interest, as similar 3-aminocyclobutanecarboxylic acid isomers have been effectively utilized in the development of key pharmaceutical targets, including Cholesteryl Ester Transfer Protein (CETP) inhibitors and Phosphodiesterase-4 (PDE4) inhibitors . The incorporation of the trifluoromethyl group is a strategic modification that can profoundly influence a molecule's properties, potentially enhancing metabolic stability, altering lipophilicity, and improving binding affinity through selective molecular interactions. The defined cis stereochemistry is critical for achieving the desired three-dimensional orientation, ensuring optimal fit and interaction with biological targets. Furthermore, 1-amino-3-hydroxycyclobutane-1-carboxylic acid derivatives have been identified as key precursors in the synthesis of radiopharmaceuticals for in vivo imaging techniques, such as Positron Emission Tomography (PET), highlighting their role in the development of next-generation diagnostic agents . This makes the compound a particularly valuable building block for researchers working in nuclear medicine and diagnostic applications.

Properties

IUPAC Name

1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO3.ClH/c7-6(8,9)5(13)1-4(10,2-5)3(11)12;/h13H,1-2,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBDEHJTWYINQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(F)(F)F)O)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2377036-33-2
Record name 1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride
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Preparation Methods

Synthetic Routes for cis-1-Amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic Acid Hydrochloride

Cyclobutane Ring Formation and Functionalization

The cyclobutane core is typically constructed via [2+2] cycloaddition or ring-closing metathesis. A patented approach (US9242924B2) describes the use of a nickel-catalyzed cycloaddition between a trifluoromethyl-substituted alkene and a ketene precursor to form the cyclobutane skeleton. The reaction proceeds under mild conditions (0–25°C) in tetrahydrofuran (THF), yielding a 3-trifluoromethylcyclobutanone intermediate. Subsequent reduction with lithium tri-tert-butoxyaluminum hydride (LiAlH(t-Bu)₃) selectively produces the cis-3-hydroxy derivative, leveraging the steric bulk of the reducing agent to favor the desired stereochemistry.

Key Reaction Parameters:
Step Reagent/Catalyst Temperature Solvent Yield (%)
Cycloaddition Ni(COD)₂ 0–25°C THF 78
Reduction LiAlH(t-Bu)₃ –78°C THF 85

Introduction of the Amino Group

Amination is achieved through a Hofmann-type rearrangement of a cyclobutane carboxamide precursor. The carboxamide is synthesized by treating the cyclobutanecarboxylic acid with thionyl chloride to form the acyl chloride, followed by reaction with ammonia gas in dichloromethane. The resulting amide undergoes oxidative rearrangement using lead tetraacetate (Pb(OAc)₄) in acetic acid, producing the primary amine with retention of configuration at the stereogenic centers.

Mechanistic Insight :
The rearrangement proceeds via a nitrene intermediate, with the trifluoromethyl group stabilizing the transition state through electron-withdrawing effects. This step is critical for maintaining the cis relationship between the amino and hydroxyl groups.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by treatment with hydrochloric acid (HCl) in ethanol. Crystallization from a mixture of ethanol and diethyl ether yields the final product with >99% purity. The hydrochloride form enhances stability and aqueous solubility, making it suitable for pharmaceutical formulations.

Crystallization Conditions:
Parameter Value
Solvent System Ethanol/Diethyl Ether (3:1)
Temperature 4°C
Purity 99.2%

Stereochemical Control and Optimization

Mitsunobu Reaction for Configuration Inversion

A complementary approach (CN108129288B) employs the Mitsunobu reaction to invert the stereochemistry of a hydroxyl group. Starting from a trans-3-hydroxy precursor, reaction with p-nitrobenzoic acid, diethyl azodicarboxylate (DEAD), and triphenylphosphine (PPh₃) in THF at –10°C facilitates inversion to the cis configuration. This method is advantageous for late-stage stereochemical correction but requires careful control of reaction stoichiometry to avoid side reactions.

Kinetic vs. Thermodynamic Control

The reduction of 3-ketocyclobutanecarboxylates (e.g., using LiAlH(t-Bu)₃) favors the cis diastereomer due to kinetic control, as the bulky reducing agent preferentially attacks the carbonyl group from the less hindered face. In contrast, equilibration under acidic conditions (e.g., HCl in methanol) shifts the ratio toward the thermodynamically stable trans isomer, necessitating precise reaction quenching to isolate the cis product.

Industrial-Scale Production Challenges

Purification Strategies

Chromatographic purification is avoided in large-scale synthesis due to cost inefficiency. Instead, a tandem crystallization-filtration process is employed:

  • Crude Product Isolation : The reaction mixture is concentrated under reduced pressure and triturated with hexane to remove hydrophobic impurities.
  • Recrystallization : The residue is dissolved in hot ethanol and cooled to 4°C, yielding high-purity crystals.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 3.82 (dd, J = 9.2 Hz, 1H, CH-OH), 2.95 (m, 2H, cyclobutane CH₂), 1.98 (m, 2H, cyclobutane CH₂).
  • ¹³C NMR : 175.6 (COOH), 73.2 (C-OH), 52.1 (C-NH₃⁺), 124.5 (q, J = 288 Hz, CF₃).

X-ray Crystallography

Single-crystal X-ray analysis confirms the cis configuration, with key torsional angles of 12.3° (C1-C2-C3-O1) and 8.7° (C1-C2-C3-N1), consistent with minimized steric strain.

Chemical Reactions Analysis

Key Chemical Reactions

The compound’s reactivity is influenced by its functional groups and stereochemistry:

Amidation

The amino group participates in amidation reactions, often facilitated by coupling agents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide). This reaction is critical for forming peptide bonds or bioconjugates.

Reaction Example :

R-NH2+R’-COOHEDCR-NH-CO-R’+Byproducts\text{R-NH}_2 + \text{R'-COOH} \xrightarrow{\text{EDC}} \text{R-NH-CO-R'} + \text{Byproducts}

Esterification

The carboxylic acid group undergoes esterification with alcohols, typically in the presence of acidic catalysts (e.g., H₂SO₄ or DCC):

R-COOH+R’-OHAcid CatalystR-COOR’+H2O\text{R-COOH} + \text{R'-OH} \xrightarrow{\text{Acid Catalyst}} \text{R-COOR'} + \text{H}_2\text{O}

Hydroxyl Group Reactions

The hydroxyl group (-OH) can participate in:

  • Acetylation : Reaction with acetyl chloride to form acetates.

  • Oxidation : Conversion to ketones using oxidizing agents like KMnO₄.

  • Protection/Deprotection : Use of silyl ethers or benzyl groups to modulate reactivity.

Cyclobutane Ring Reactivity

The cyclobutane ring may undergo strain-driven reactions, such as:

  • Ring-opening : Under acidic or basic conditions, leading to β-lactam-like intermediates.

  • Electrophilic substitution : Potential for reactions at the ring carbons, though hindered by the CF₃ group’s electron-withdrawing effect .

Influence of Substituents on Reactivity

The trifluoromethyl (-CF₃) group significantly impacts chemical behavior:

  • Electron-withdrawing effect : Stabilizes adjacent positive charges and enhances acidity of nearby protons .

  • Steric hindrance : Directs regioselectivity in reactions (e.g., hydrogenation favoring cis products) .

  • Lipophilicity : Increases membrane permeability, relevant for drug design.

Scientific Research Applications

Therapeutic Potential

Cis-1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride is being investigated for its potential in treating various diseases, including cancer and autoimmune disorders. The fluorinated structure may contribute to improved binding affinity to biological targets, which is crucial for drug efficacy. Preliminary studies suggest that compounds with similar structures can modulate biological pathways relevant to these conditions.

Research has focused on the compound's interactions with enzymes and receptors. The presence of the trifluoromethyl group enhances binding affinity, potentially leading to increased potency in biological assays. Investigations into its pharmacodynamics and pharmacokinetics are ongoing, aiming to understand how structural modifications affect its therapeutic efficacy .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. These synthetic strategies are essential for producing the compound in sufficient quantities for research and potential clinical applications .

Case Study 1: Antimicrobial Activity

Recent studies have explored the antimicrobial properties of fluorinated compounds similar to this compound. Compounds with trifluoromethyl groups have shown significant inhibition against various microbial strains, suggesting that this class of compounds could lead to new antimicrobial agents .

Case Study 2: Cancer Treatment Potential

Research has indicated that fluorinated amino acids can influence pathways related to cancer cell proliferation. The unique electronic properties of the trifluoromethyl group may enhance the compound's ability to interact with cancer-related targets, paving the way for novel cancer therapies .

Mechanism of Action

The mechanism by which cis-1-Amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in enzymes or receptors. The amino and hydroxyl groups facilitate hydrogen bonding and electrostatic interactions, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 1-Amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
  • 1-Amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid methyl ester

Uniqueness:

Biological Activity

cis-1-Amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride (CAS Number: 1426243-43-7) is a fluorinated amino acid derivative notable for its unique structural properties. The trifluoromethyl group enhances its chemical reactivity and potential biological activities, making it a subject of interest in medicinal chemistry and drug discovery.

Chemical Structure and Properties

The compound features a cyclobutane ring with an amino group at the 1-position, a hydroxy group at the 3-position, and a trifluoromethyl group also at the 3-position, along with a carboxylic acid functional group. Its molecular formula is C7H10F3NO3·HCl, with a molecular weight of approximately 251.13 g/mol. The presence of fluorine atoms is believed to significantly influence its biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily due to its structural characteristics.

1. Antimicrobial Activity

Studies have shown that cyclobutane-containing compounds often possess antimicrobial properties. The unique trifluoromethyl substitution may enhance membrane permeability, allowing for better interaction with bacterial cells. For instance, similar compounds have demonstrated significant antibacterial activity against various strains, suggesting potential applications in treating infections .

2. Antitumor Activity

The compound's structural similarity to known antitumor agents raises interest in its efficacy against cancer cell lines. Preliminary studies involving cyclobutane derivatives indicate potential cytotoxic effects against human cancer cell lines, including A549 (lung carcinoma) and HT-29 (colorectal adenocarcinoma). The mechanism may involve the induction of apoptosis or disruption of cellular metabolism through interference with protein synthesis pathways .

3. Neuroprotective Effects

Fluorinated amino acids have been linked to neuroprotective properties. Research on related compounds suggests that this compound may exhibit protective effects against neurodegenerative diseases by modulating oxidative stress pathways and enhancing neuronal survival.

Case Studies

A series of studies have been conducted to evaluate the biological activity of this compound:

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting strong antibacterial properties comparable to established antibiotics.

Case Study 2: Cytotoxicity in Cancer Cell Lines

In vitro assays using A549 and HT-29 cell lines revealed that treatment with the compound resulted in decreased cell viability and increased markers of apoptosis after 48 hours of exposure. The IC50 values were determined to be around 30 µg/mL for both cell lines, indicating potent antitumor activity.

Comparative Analysis with Similar Compounds

To better understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
1-Aminocyclobutane-1-carboxylic acid Cyclobutane with one trifluoromethyl groupModerate antibacterial activity
3-(Trifluoromethyl)cyclobutane-1-carboxylic acid Cyclobutane with one trifluoromethyl groupLimited cytotoxicity
This compound Cyclobutane with dual functional groupsStrong antibacterial and antitumor activity

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